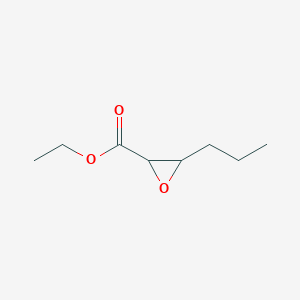
2,3-Epoxyhexanoic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Epoxyhexanoic acid, ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is characterized by the presence of an epoxy group, which is a three-membered cyclic ether, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Epoxyhexanoic acid, ethyl ester can be synthesized through the reaction of 2,3-epoxyhexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate esterification. Concentrated sulfuric acid is commonly used as the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The esterification process is often followed by distillation to separate the ester from other reaction components .
Chemical Reactions Analysis
Types of Reactions: 2,3-Epoxyhexanoic acid, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce 2,3-epoxyhexanoic acid and ethanol.
Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Transesterification: Alcohols and acid or base catalysts.
Major Products:
Hydrolysis: 2,3-Epoxyhexanoic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
2,3-Epoxyhexanoic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce epoxy groups into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,3-epoxyhexanoic acid, ethyl ester involves the reactivity of the epoxy group. The epoxy group is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity makes it a valuable intermediate in various chemical processes. The ester group can also participate in hydrolysis and transesterification reactions, contributing to its versatility .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma, used in flavorings and fragrances.
Uniqueness: 2,3-Epoxyhexanoic acid, ethyl ester is unique due to the presence of both an ester and an epoxy group. This combination allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate and methyl butyrate. The epoxy group adds reactivity, making it useful in applications requiring ring-opening reactions .
Properties
CAS No. |
61454-93-1 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-3-5-6-7(11-6)8(9)10-4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
MRUCFECRMITDHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(O1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


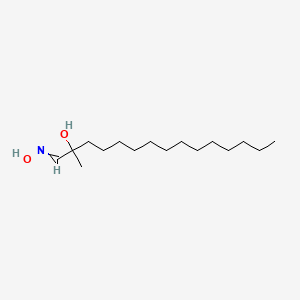
![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
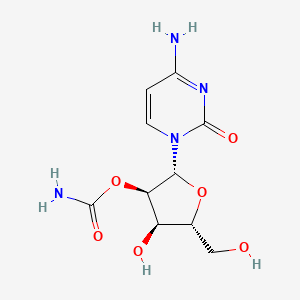
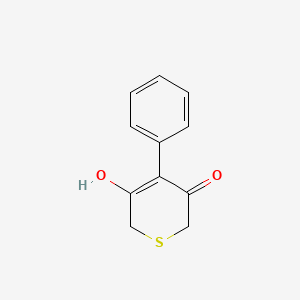

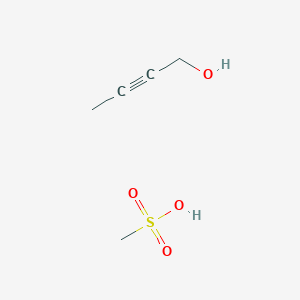
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)
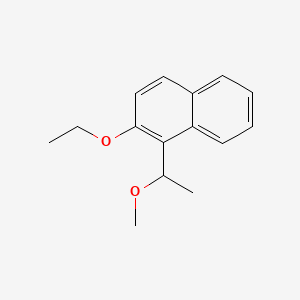
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
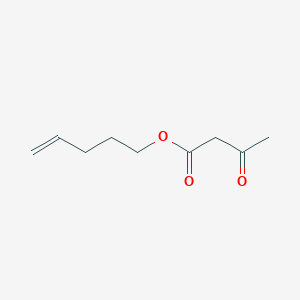
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
